molecular formula C12H12F3NO3 B14765088 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid

3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid

Cat. No.: B14765088
M. Wt: 275.22 g/mol
InChI Key: XNQSHUNFFAQGIG-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with a pyrrolidinyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid typically involves the following steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene or the carboxylation of benzene derivatives.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions. For example, a halogenated benzoic acid derivative can react with pyrrolidine under basic conditions to form the desired product.

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Benzyl alcohol or other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with protein receptors or enzymes, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological activities and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-yl)benzoic Acid: Lacks the trifluoromethoxy group, which may result in different biological activities and properties.

    5-(Trifluoromethoxy)benzoic Acid: Lacks the pyrrolidinyl group, affecting its interaction with biological targets.

    3-(Pyrrolidin-1-yl)-4-(trifluoromethoxy)benzoic Acid: A positional isomer with potentially different chemical and biological properties.

Uniqueness

3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is unique due to the presence of both the pyrrolidinyl and trifluoromethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

3-pyrrolidin-1-yl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-6-8(11(17)18)5-9(7-10)16-3-1-2-4-16/h5-7H,1-4H2,(H,17,18)

InChI Key

XNQSHUNFFAQGIG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)OC(F)(F)F

Origin of Product

United States

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